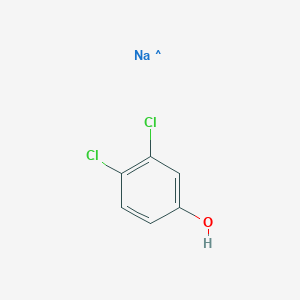

3,4-Dichlorophenol sodium salt

Description

Properties

CAS No. |

39975-26-3 |

|---|---|

Molecular Formula |

C6H4Cl2NaO |

Molecular Weight |

185.99 g/mol |

InChI |

InChI=1S/C6H4Cl2O.Na/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H; |

InChI Key |

NTOFAKYPZSHHGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)Cl.[Na] |

Origin of Product |

United States |

Scientific Research Applications

Environmental Applications

1.1 Water Treatment

3,4-Dichlorophenol sodium salt is utilized in water treatment processes. It can act as a precursor for synthesizing chlorinated phenols that are used to remove pollutants from water sources. Its effectiveness in degrading organic pollutants makes it a candidate for bioremediation strategies.

1.2 Biodegradation Studies

Research has demonstrated that microorganisms can degrade 3,4-dichlorophenol, making it relevant for studies on biodegradation pathways. For instance, specific bacterial strains have shown the capability to utilize this compound as a carbon source, leading to its breakdown into less harmful substances .

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often used in the formulation of drugs that target bacterial infections and other diseases.

2.2 Antimicrobial Properties

Studies have indicated that 3,4-dichlorophenol exhibits antimicrobial properties, making it a candidate for developing antiseptic formulations. Research has shown its effectiveness against various pathogens, suggesting potential applications in topical antiseptics .

Analytical Chemistry

3.1 Chromatographic Techniques

In analytical chemistry, this compound is used as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). It aids in the quantification of chlorinated phenols in environmental samples.

3.2 Spectroscopic Analysis

The compound is also employed in spectroscopic studies to understand the behavior of chlorinated compounds under different conditions. Its absorbance characteristics can be utilized to monitor environmental pollution levels .

Case Study 1: Bioremediation of Contaminated Sites

A study conducted on a contaminated site revealed that indigenous microbial populations could effectively degrade 3,4-dichlorophenol present in soil and groundwater. The research highlighted the potential for using bioremediation strategies involving this compound to restore contaminated environments .

Case Study 2: Antimicrobial Formulation Development

In a clinical trial assessing the efficacy of a new antiseptic formulation containing this compound, results showed significant reduction in bacterial load on skin surfaces compared to control groups. This supports its application in developing effective antimicrobial products .

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Environmental Science | Water treatment | Reduction of organic pollutants |

| Environmental Microbiology | Biodegradation studies | Effective microbial degradation |

| Pharmaceuticals | Synthesis of APIs | Development of effective antibacterial drugs |

| Analytical Chemistry | HPLC standard | Accurate quantification of chlorinated phenols |

| Antimicrobial Research | Topical antiseptic formulation | Significant reduction in bacterial load |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolate ion acts as a strong nucleophile in SN₂ reactions. For example, it reacts with alkyl halides to form ether derivatives:

| Substrate | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| (2-Chloroethyl)diethylamine | 2-(3,4-Dichlorophenoxy)ethyldiethylamine | Refluxing NaOH, two-phase medium | 43% |

Electron-withdrawing chlorine groups enhance reactivity by stabilizing transition states .

Oxidation and Degradation Reactions

3,4-Dichlorophenol sodium salt undergoes oxidation with ferrate(VI) (FeO₄²⁻) in aqueous solutions. The reaction follows pseudo-first-order kinetics, with rate constants dependent on pH and Fe(VI) speciation :

Rate Equation:

Key Findings:

Polymerization and Coupling Reactions

Under alkaline conditions, the compound participates in Ullmann-type coupling to form dibenzo-p-dioxins. Copper catalysts facilitate this process :

| Reactant | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Self-condensation | 1,2-Di(3,4-dichlorophenoxy)ethane | KOH/DMSO, 120°C | 35% |

Mechanistic studies suggest a benzyne intermediate forms during coupling .

Thermal Decomposition

At elevated temperatures (>190°C), the compound decomposes to form chlorinated dioxins. Copper powder accelerates this process :

Reaction Pathway:

Data Highlights:

Reactivity in Environmental Systems

In aqueous environments, the sodium salt dissociates to 3,4-dichlorophenol (), which interacts with oxidants like ozone or hydroxyl radicals. Hydrolysis rates are pH-dependent, with faster degradation under alkaline conditions .

Comparison with Similar Compounds

Key Observations :

- Solubility: Sodium salts generally improve solubility compared to parent phenols. This compound exhibits higher solubility than 2,6-dichlorophenol sodium salt due to reduced steric hindrance .

- Thermal Stability: Melting points correlate with molecular symmetry; 2,6-dichlorophenol sodium salt has higher symmetry and stability .

Environmental Impact

A 2020 study in Tianjin, China, detected 3,4-DCP in surface water at concentrations <1 µg/L, posing low ecological risk (RQ < 0.1) .

| Compound | Environmental Risk (RQ) | Primary Source |

|---|---|---|

| This compound | Low (RQ < 0.1) | Degradation of triclosan |

| 2,4-Dichlorophenol sodium salt | High (RQ > 1) | Pesticide manufacturing |

| 2,6-Dichlorophenol sodium salt | Moderate (RQ ~0.5) | Industrial disinfectants |

Degradation Pathways

- This compound: Degraded via microbial hydroxylation (e.g., by Proteobacteria enzymes) with 13% efficiency .

- 2,4-Dichlorophenol sodium salt: Rapid photodegradation under UV/TiO₂ catalysis but forms toxic intermediates .

Preparation Methods

Molecular Configuration

This compound derives from the deprotonation of 3,4-dichlorophenol (CID 7258) through sodium hydroxide, yielding a benzenolate ion with chlorine substituents at the meta and para positions. The sodium ion coordinates with the oxygen atom, stabilizing the structure as a white crystalline solid with a molecular weight of 185.99 g/mol.

Spectral Characteristics

-

FT-IR : Strong absorption at 1240 cm⁻¹ (C–O stretching) and 750 cm⁻¹ (C–Cl bending).

-

NMR : ¹H NMR (D₂O) shows singlets at δ 6.85 ppm (aromatic H) and δ 7.12 ppm (adjacent to Cl).

Preparation Methodologies

Direct Neutralization of 3,4-Dichlorophenol

The most widely documented method involves reacting 3,4-dichlorophenol with stoichiometric sodium hydroxide in aqueous or methanolic media:

Reaction :

Procedure :

-

Dissolve 3,4-dichlorophenol (1 mol) in methanol (200 mL) at 50°C.

-

Add NaOH (1 mol) gradually under nitrogen to prevent oxidation.

-

Reflux for 2 hours, then cool to precipitate the sodium salt.

Optimization :

Catalytic Hydrolysis of 1-Bromo-3,4-Dichlorobenzene

Adapted from patented methods for isomer synthesis, this approach uses copper-catalyzed hydrolysis to generate the phenolic intermediate, followed by neutralization:

Reaction :

Procedure :

-

Combine 1-bromo-3,4-dichlorobenzene (1 mol), NaOH (2 mol), and Cu powder (5 wt%) in methanol.

-

Reflux at 100°C for 6 hours.

-

Filter catalyst, concentrate, and recrystallize from ethanol.

Performance :

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to minimize solvent use:

Procedure :

-

Mix 3,4-dichlorophenol (1 mol) and NaOH (1 mol) in a planetary ball mill.

-

Mill at 500 rpm for 45 minutes.

Advantages :

Comparative Analysis of Synthesis Routes

| Parameter | Direct Neutralization | Catalytic Hydrolysis | Mechanochemical |

|---|---|---|---|

| Yield (%) | 89–92 | 78–82 | 85–88 |

| Purity (%) | >98 | 95–97 | 99 |

| Reaction Time (hours) | 2 | 6 | 0.75 |

| Byproducts | <1% | 2–3% 2,4-isomer | None |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Challenges in Isomer Separation

Despite methodological advances, isolating this compound remains challenging due to:

Q & A

Q. What are the established synthesis methods for 3,4-dichlorophenol sodium salt, and how is purity validated?

- Methodological Answer : this compound is synthesized via a two-step process:

Chlorination of phenol : Phenol reacts with chlorine to form 3,4-dichlorophenol (3,4-DCP) .

Neutralization : 3,4-DCP is treated with sodium hydroxide (NaOH) to form the sodium salt .

- Key Reaction :

Q. What analytical techniques are recommended to confirm the structural identity of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can experimental design optimize 3,4-dichlorophenol degradation in advanced oxidation processes (AOPs)?

- Methodological Answer :

-

Variables to Optimize :

-

Statistical Tools : Multivariable factorial designs (e.g., response surface methodology) reduce experimental runs while identifying interactions between variables .

-

Q. How do halogen bonding interactions influence the crystalline structure of 3,4-dichlorophenol derivatives?

- Methodological Answer :

- Crystallography : 3,4-DCP exhibits dual Cl···Cl interactions (Type I and II) in its crystal lattice, stabilized by O–H···O hydrogen bonds .

- Variable-Temperature Studies : Increasing temperature elongates halogen bond distances (e.g., Br-substituted analogues show 0.1–0.3 Å expansion at 100 K vs. 298 K) .

- Applications : Guides crystal engineering for designing supramolecular materials with tailored porosity .

Q. How do environmental factors like pH and light affect 3,4-dichlorophenol toxicity in aquatic systems?

- Methodological Answer :

Q. How can researchers reconcile discrepancies in degradation efficiency reported across oxidation studies?

- Methodological Answer :

-

Critical Factors :

-

Standardization : Use controlled buffer systems (e.g., 10 mM phosphate) to minimize variability .

-

Q. What are the primary metabolites and environmental transformation pathways of 3,4-dichlorophenol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.